molecular formula C22H18F3N5OS B2927856 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893926-89-1

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2927856
CAS No.: 893926-89-1
M. Wt: 457.48
InChI Key: PFFRLJRTTLWYRP-UHFFFAOYSA-N
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Description

The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide moiety, and aromatic substituents. Its synthesis likely follows methods analogous to those reported for pyrazolo[3,4-d]pyrimidine derivatives, such as reactions involving phenacyl chlorides or coupling with thioacetamides under reflux conditions . The 2,4-dimethylphenyl group at the pyrazole nitrogen and the 2-(trifluoromethyl)phenyl acetamide substituent contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5OS/c1-13-7-8-18(14(2)9-13)30-20-15(10-28-30)21(27-12-26-20)32-11-19(31)29-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFRLJRTTLWYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H25F3N6OSC_{26}H_{25}F_3N_6OS, with a molecular weight of 500.57 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition affects cell cycle progression, specifically the transition from the G1 phase to the S phase, leading to cytotoxic effects in cancer cells .

Biological Activities

Anticancer Activity:
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to our target have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Other Biological Activities:

  • Antibacterial and Antifungal: Pyrazole derivatives have shown promising antibacterial and antifungal properties .
  • Anti-inflammatory: These compounds also exhibit anti-inflammatory effects by modulating various inflammatory pathways .
  • Neuroprotective Effects: Some studies suggest neuroprotective properties linked to the modulation of neurotransmitter systems .

Case Studies

  • Cytotoxicity Against MCF-7 Cells:
    In a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited an IC50 value of 3.16 μM against MCF-7 cells. This indicates a strong potential for further development as an anticancer agent .
  • Inhibition of CDK2:
    A related compound was shown to inhibit CDK2 activity effectively, leading to reduced proliferation in cancer cell lines. The binding affinity was characterized using molecular docking studies, revealing critical interactions at the active site of the enzyme .

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
CytotoxicityIC50 = 3.16 μM (MCF-7)
AntibacterialActive against pathogens
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveModulates neurotransmitter systems

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Features
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Fluorophenyl, 4-CF3O-phenyl 463.409 Not reported Increased polarity due to trifluoromethoxy group; higher molecular weight
N-(4-Acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 3-Chlorophenyl, 4-acetylphenyl 437.9 Not reported Chlorine substituent enhances lipophilicity; acetyl group may reduce solubility
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-Dimethylphenyl, 4-CF3-phenyl 441.4 Not reported Structural isomer with a ketone group at position 4; altered electron density
2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Methylthio, fluorophenyl chromenone 571.198 102–105 Hybrid chromenone structure; dual fluorophenyl groups enhance bioactivity

Key Observations :

  • Substituent Impact : The 2-(trifluoromethyl)phenyl group in the target compound increases hydrophobicity compared to analogs with trifluoromethoxy () or acetyl groups (). This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Relevance : Fluorinated aromatic rings (e.g., in and ) are associated with improved metabolic stability and target binding affinity due to their electron-withdrawing effects .
  • Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows modular substitution, as seen in (phenacyl chloride reactions) and (Vilsmeier–Haack reagent for hybrid structures) .

Methodological Considerations in Comparison

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening but may overlook subtle substituent effects .

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